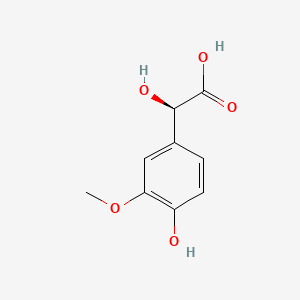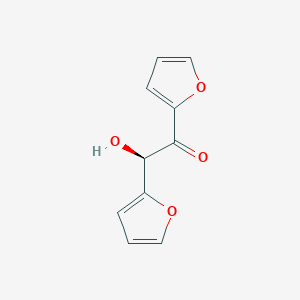
N-diazo-(2-phenylphenyl)phosphonamidic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-diazo-(2-phenylphenyl)phosphonamidic acid is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a phosphonamidic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-(2-phenylphenyl)phosphonamidic acid typically involves the reaction of a phosphonamidic acid precursor with a diazo transfer reagent. One common method includes the use of diazo esters in the presence of a catalyst such as rhodium tetraacetate . The reaction is usually conducted in a solvent like N,N-dimethylformamide (DMF) under controlled temperature conditions to ensure the stability of the diazo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of robust catalysts and optimized reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
N-diazo-(2-phenylphenyl)phosphonamidic acid undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, often facilitated by metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Metal catalysts like rhodium, copper, or iridium complexes
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield azides, while reduction reactions can produce amines.
科学的研究の応用
N-diazo-(2-phenylphenyl)phosphonamidic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-diazo-(2-phenylphenyl)phosphonamidic acid involves the transfer of the diazo group to various substrates, facilitated by metal catalysts. The diazo group can form reactive intermediates such as carbenes or nitrenes, which can then participate in further chemical transformations . These intermediates can interact with molecular targets and pathways, leading to the formation of new chemical bonds and products.
類似化合物との比較
N-diazo-(2-phenylphenyl)phosphonamidic acid can be compared with other diazo compounds such as:
- Diakyl diazo malonates
- Carbamoyl diazo esters
- Sulfonyl diazo esters
- Phosphoryl diazo esters
These compounds share the diazo functional group but differ in their substituents and reactivity. This compound is unique due to its phosphonamidic acid moiety, which imparts distinct chemical properties and reactivity.
特性
IUPAC Name |
N-diazo-(2-phenylphenyl)phosphonamidic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N3O2P/c13-14-15-18(16,17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYCEVGTAPOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2P(=O)(N=[N+]=[N-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
![[(3S)-3-hydroxy-2,2,4-trimethylpentyl] 2-methylpropanoate](/img/structure/B8253486.png)


![[(2S)-1,4,7,10-tetraoxacyclododec-2-yl]methanol](/img/structure/B8253519.png)









